molecular formula C31H34O4P2 B11517267 1,1,11,11-Tetraphenyl-3,9-dioxa-1,11-diphosphaundecane 1,11-dioxide

1,1,11,11-Tetraphenyl-3,9-dioxa-1,11-diphosphaundecane 1,11-dioxide

Cat. No.: B11517267
M. Wt: 532.5 g/mol
InChI Key: QSQQKXTUGQCVLI-UHFFFAOYSA-N
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Description

1,1,11,11-Tetraphenyl-3,9-dioxa-1,11-diphosphaundecane 1,11-dioxide: pp-232PNNP , belongs to a class of compounds known as phosphine ligands. These ligands play a crucial role in coordination chemistry and catalysis due to their unique properties. Let’s explore further!

Preparation Methods

Synthetic Routes::

    pp-232PNNP: can be synthesized through various routes. One common method involves the reaction of 1,1,11,11-tetraphenyl-4,8-diaza-1,11-diphosphaundecane with oxygen or other oxidants.

  • Another approach is the reaction of 1,1,11,11-tetraphenyl-4,8-diaza-1,11-diphosphaundecane with carbon monoxide followed by hydrochloric acid treatment.
Reaction Conditions::
  • These reactions typically occur in organic solvents such as dichloromethane.
  • The choice of oxidants and reaction conditions influences the stereochemistry of the resulting complexes.
Industrial Production::
  • While industrial-scale production methods are less common, research laboratories often synthesize these ligands for further studies.

Chemical Reactions Analysis

Reactions::

    pp-232PNNP: undergoes various reactions, including:

  • Common reagents include chlorine, carbon monoxide, and hydrochloric acid.
Major Products::
  • The resulting cobalt (III) complexes exhibit different isomers (RR, SS, RS) based on the ligand’s stereochemistry.
  • The ligand’s absorption, circular dichroism, and NMR spectra provide insights into the complex’s structure.

Scientific Research Applications

    pp-232PNNP: finds applications in:

Mechanism of Action

  • The compound’s mechanism of action depends on the specific complex formed.
  • It may interact with metal centers, participate in electron transfer processes, or influence reactivity.

Comparison with Similar Compounds

Properties

Molecular Formula

C31H34O4P2

Molecular Weight

532.5 g/mol

IUPAC Name

[5-(diphenylphosphorylmethoxy)pentoxymethyl-phenylphosphoryl]benzene

InChI

InChI=1S/C31H34O4P2/c32-36(28-16-6-1-7-17-28,29-18-8-2-9-19-29)26-34-24-14-5-15-25-35-27-37(33,30-20-10-3-11-21-30)31-22-12-4-13-23-31/h1-4,6-13,16-23H,5,14-15,24-27H2

InChI Key

QSQQKXTUGQCVLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(COCCCCCOCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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